molecular formula C7H13N3O2S B185505 Butanoic acid, 3-((aminothioxomethyl)hydrazono)-, ethyl ester CAS No. 1118-76-9

Butanoic acid, 3-((aminothioxomethyl)hydrazono)-, ethyl ester

Cat. No. B185505
CAS RN: 1118-76-9
M. Wt: 203.26 g/mol
InChI Key: WQKFYGJPNATGJS-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butanoic acid, 3-((aminothioxomethyl)hydrazono)-, ethyl ester, also known as ethyl 2-amino-4-oxo-3-thioxo-1-butanoate, is a chemical compound with a molecular formula of C7H11N3O3S. It is a yellow solid with a melting point of 118-120°C. This compound has been the subject of scientific research due to its potential use in various applications, including as a pharmaceutical intermediate and as a precursor to other compounds.

Mechanism of Action

The mechanism of action of butanoic acid, 3-((aminothioxomButanoic acid, 3-((aminothioxomethyl)hydrazono)-, ethyl ester)hydrazono)-, Butanoic acid, 3-((aminothioxomethyl)hydrazono)-, ethyl ester ester is not well understood. However, it has been suggested that the compound may act by inhibiting the growth of microorganisms or cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of butanoic acid, 3-((aminothioxomButanoic acid, 3-((aminothioxomethyl)hydrazono)-, ethyl ester)hydrazono)-, Butanoic acid, 3-((aminothioxomethyl)hydrazono)-, ethyl ester ester have not been extensively studied. However, it has been shown to have antimicrobial and antifungal properties, suggesting that it may disrupt the growth or metabolism of these organisms.

Advantages and Limitations for Lab Experiments

One advantage of using butanoic acid, 3-((aminothioxomButanoic acid, 3-((aminothioxomethyl)hydrazono)-, ethyl ester)hydrazono)-, Butanoic acid, 3-((aminothioxomethyl)hydrazono)-, ethyl ester ester in lab experiments is its potential as a precursor to other compounds with biological activity. Additionally, its antimicrobial and antifungal properties may make it useful in studies of these organisms.
One limitation of using this compound is its relatively low solubility in water, which may make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not well understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on butanoic acid, 3-((aminothioxomButanoic acid, 3-((aminothioxomethyl)hydrazono)-, ethyl ester)hydrazono)-, Butanoic acid, 3-((aminothioxomethyl)hydrazono)-, ethyl ester ester. One area of interest is the development of new drugs based on this compound. Its antimicrobial and antifungal properties make it a potential candidate for the treatment of infections caused by these organisms.
Another area of research is the investigation of its mechanism of action. Understanding how this compound works may provide insights into the development of new drugs with similar activity.
Finally, further studies are needed to explore the potential of butanoic acid, 3-((aminothioxomButanoic acid, 3-((aminothioxomethyl)hydrazono)-, ethyl ester)hydrazono)-, Butanoic acid, 3-((aminothioxomethyl)hydrazono)-, ethyl ester ester as a precursor to other compounds with biological activity. This may lead to the discovery of new drugs or other useful compounds.

Synthesis Methods

The synthesis of butanoic acid, 3-((aminothioxomButanoic acid, 3-((aminothioxomethyl)hydrazono)-, ethyl ester)hydrazono)-, Butanoic acid, 3-((aminothioxomethyl)hydrazono)-, ethyl ester ester involves the reaction of Butanoic acid, 3-((aminothioxomethyl)hydrazono)-, ethyl ester acetoacetate with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with Butanoic acid, 3-((aminothioxomethyl)hydrazono)-, ethyl ester chloroformate to yield the final compound. The overall reaction scheme is shown below:

Scientific Research Applications

Butanoic acid, 3-((aminothioxomButanoic acid, 3-((aminothioxomethyl)hydrazono)-, ethyl ester)hydrazono)-, Butanoic acid, 3-((aminothioxomethyl)hydrazono)-, ethyl ester ester has been studied for its potential use in various applications. One area of research has focused on its use as a pharmaceutical intermediate. This compound has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs.
Another area of research has focused on the use of this compound as a precursor to other compounds. For example, it can be used to synthesize 2-amino-4-oxo-3-thioxo-1-butanoic acid, which has been shown to have anticancer activity.

properties

CAS RN

1118-76-9

Product Name

Butanoic acid, 3-((aminothioxomethyl)hydrazono)-, ethyl ester

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

ethyl (3E)-3-(carbamothioylhydrazinylidene)butanoate

InChI

InChI=1S/C7H13N3O2S/c1-3-12-6(11)4-5(2)9-10-7(8)13/h3-4H2,1-2H3,(H3,8,10,13)/b9-5+

InChI Key

WQKFYGJPNATGJS-WEVVVXLNSA-N

Isomeric SMILES

CCOC(=O)C/C(=N/NC(=S)N)/C

SMILES

CCOC(=O)CC(=NNC(=S)N)C

Canonical SMILES

CCOC(=O)CC(=NNC(=S)N)C

Origin of Product

United States

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